Product packaging for cis-DL-Pinonic acid(Cat. No.:CAS No. 64396-97-0)

cis-DL-Pinonic acid

Cat. No.: B3021821
CAS No.: 64396-97-0
M. Wt: 184.23 g/mol
InChI Key: SIZDUQQDBXJXLQ-JGVFFNPUSA-N
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Description

Research Context and Significance in Biogenic Organic Chemistry

cis-DL-Pinonic acid is a significant compound within the realm of biogenic organic chemistry, primarily recognized for its role as a product derived from the atmospheric oxidation of monoterpenes, a class of volatile organic compounds (VOCs) abundantly emitted by vegetation mdpi.compnas.orgcopernicus.orgkit.edunih.govresearchgate.netacs.org. As a bicyclic monoterpene derivative, its study is integral to understanding the complex chemical transformations of biogenic volatile organic compounds (BVOCs) in the atmosphere. The significance of this compound lies in its contribution to the formation of secondary organic aerosols (SOA), which are crucial components of atmospheric particulate matter, influencing air quality, climate, and human health mdpi.compnas.orgkit.edu. Research in this area aims to elucidate the pathways and mechanisms by which these biogenic compounds are converted into atmospheric aerosols, and this compound serves as a key marker and participant in these processes pnas.orgresearchgate.netresearchgate.netcopernicus.orgnih.gov.

Role as a Key Intermediate in Monoterpene Oxidation Pathways

This compound is a prominent first-generation oxidation product resulting from the atmospheric degradation of monoterpenes, most notably α-pinene, which is one of the most abundant BVOCs globally mdpi.compnas.orgkit.edunih.govresearchgate.netacs.orgnih.govresearchgate.netresearchgate.net. The oxidation of α-pinene by atmospheric oxidants such as hydroxyl radicals (OH) and ozone (O₃) leads to the formation of various semivolatile organic compounds (SVOCs), including this compound, alongside other compounds like pinonaldehyde, pinic acid, and norpinonic acid mdpi.compnas.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.net. These initial oxidation products can then undergo further reactions, with pinic acid often being described as a subsequent oxidation product of pinonic acid researchgate.netresearchgate.netcopernicus.org. The chemical structure of this compound, featuring a cyclobutane (B1203170) ring with acetyl and carboxyl groups, makes it a representative intermediate in the complex cascade of reactions that transform volatile terpenes into less volatile, aerosol-forming species nih.govchemeo.comnih.govnist.gov.

Overview of Historical and Contemporary Research Trajectories

The research trajectory concerning this compound has evolved significantly, moving from its initial identification as a product of terpene oxidation to a detailed investigation of its atmospheric fate and contribution to SOA. Early studies focused on identifying the products of α-pinene oxidation, establishing this compound as a major component pnas.orgnih.govresearchgate.net. More contemporary research has delved into its quantitative contribution to SOA mass yields, its partitioning behavior, and its chemical transformations under various atmospheric conditions mdpi.comacs.orgmdpi.comcopernicus.orgresearchgate.netd-nb.inforesearchgate.netcopernicus.org. Current research trajectories include examining its role in aerosol aging processes, such as acid-catalyzed reactions and photolysis, and its influence on aerosol optical properties and new particle formation acs.orgnih.govnih.govacs.orgacs.org. The development of advanced analytical techniques, such as mass spectrometry, has been crucial in tracking and quantifying this compound and its derivatives in both laboratory experiments and ambient atmospheric samples mdpi.comcopernicus.orgresearchgate.net.

Data Tables

To better illustrate the information presented, the following data tables summarize key aspects of this compound and its atmospheric context.

Table 1: Key Monoterpene Oxidation Products and Their Roles

Compound NameChemical FormulaPrimary PrecursorPrimary OxidantsKey Atmospheric RoleCitation(s)
α-Pinene C₁₀H₁₆VegetationN/AMajor biogenic volatile organic compound (BVOC) emitted by plants; precursor to SOA. mdpi.compnas.orgkit.edu
This compound C₁₀H₁₆O₃α-PineneOH, O₃First-generation oxidation product; contributes to SOA mass; SOA tracer; undergoes aging. mdpi.compnas.orgnih.govresearchgate.netresearchgate.netnih.govresearchgate.netcopernicus.orgcopernicus.org
Pinonaldehyde C₁₀H₁₆O₂α-PineneOH, O₃First-generation oxidation product; precursor to other products. mdpi.compnas.orgnih.govnih.govresearchgate.netresearchgate.net
Pinic Acid C₉H₁₄O₄α-Pinene, Pinonic AcidOH, O₃Oxidation product; contributes to SOA mass; potential tracer for aged SOA. mdpi.compnas.orgnih.govresearchgate.netresearchgate.netcopernicus.org
Norpinonic Acid C₉H₁₄O₄α-PineneOH, O₃Oxidation product; contributes to SOA mass; potential tracer for aged SOA. mdpi.comnih.govcopernicus.org
3-Methyl-1,2,3-butanetricarboxylic acid (MBTCA) C₈H₁₂O₆Pinonic AcidOHSecond-generation oxidation product; tracer for aged biogenic SOA. researchgate.netresearchgate.netcopernicus.orgcopernicus.orgresearchgate.netcopernicus.org

Table 2: Physicochemical Properties of this compound

PropertyValueUnitSource(s)
Chemical FormulaC₁₀H₁₆O₃N/A nih.govnist.gov
Molecular Weight184.23 g/mol chemeo.comnih.govnist.govscbt.com
CAS Registry Number17879-35-5N/A chemeo.comnih.govnist.gov
IUPAC Standard InChIKeySIZDUQQDBXJXLQ-SFYZADRCSA-NN/A chemeo.comnist.gov
SMILESCC(=O)C1CC(CC(=O)O)C1(C)CN/A chemeo.com
Water Solubility (log₁₀WS)-1.56mol/l chemeo.com
Octanol/Water Partition Coefficient (logPoct/wat)1.712N/A chemeo.com
Standard Enthalpy of Vaporization (ΔvapH°)66.34kJ/mol chemeo.com
Melting Point (Tfus)~107.1 °C (estimated)°C mdpi.com
Specific Heat Capacity (Cp,gas)246.1J/mol·K mdpi.com

Table 3: Atmospheric Formation and Transformation Pathways of this compound

StageProcessKey Atmospheric Oxidants/ConditionsProducts/OutcomesCitation(s)
Formation Oxidation of α-PineneOH radicals, O₃This compound, Pinonaldehyde, Pinic Acid, Norpinonic Acid, etc. mdpi.compnas.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.net
Partitioning Gas-particle partitioningTemperature, Aerosol CompositionCondensation into SOA particles due to semivolatile nature. mdpi.compnas.orgkit.educopernicus.orgd-nb.info
Atmospheric Aging Further oxidationOH radicalsFormation of higher-generation products (e.g., MBTCA); potential increase in volatility. copernicus.orgresearchgate.netresearchgate.net
Acid-catalyzed reactionsHigh acidity (e.g., H₂SO₄)Formation of chromophores; potential changes in optical properties (browning). nih.govacs.org
Aqueous phase photolysisSunlight, WaterNorrish type I and II reactions; formation of products like limononic acid. acs.orgacs.org
Interaction with Sulfuric Acid and Ammonia (B1221849)/WaterAtmospheric aerosolsPotential role in new particle formation; influence on nucleation processes. nih.gov

List of All Compound Names Mentioned

this compound

α-pinene

β-pinene

Δ-carene

d-limonene

myrcene (B1677589)

pinonaldehyde

norpinonic acid

pinic acid

sesquiterpenes

isoprene (B109036)

highly oxygenated molecules (HOMs)

homoterpenyl methyl ketone

1-(4-(propan-2-ylidene)cyclopent-1-en-1-yl)ethan-1-one

1-(4-isopropylcyclopenta-1,3-dien-1-yl)ethan-1-one

terpenylic acid

3-methyl-1,2,3-butanetricarboxylic acid (MBTCA)

pinanediol

limonene (B3431351)

m-cresol (B1676322)

norpinonaldehyde

limonic acid

limoninic acid

3-caric acid

3-caronic acid

sabinic acid

diaterpenylic acid acetate (B1210297) (DTAA)

ketopinic acid

3-isopropenyl-6-oxoheptanoic acid

sulfuric acid (SA)

nitric acid (NA)

ammonia

methylbutanetricarboxylic acid (MBTCA)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O3 B3021821 cis-DL-Pinonic acid CAS No. 64396-97-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-6(11)8-4-7(5-9(12)13)10(8,2)3/h7-8H,4-5H2,1-3H3,(H,12,13)/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZDUQQDBXJXLQ-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC(C1(C)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1C[C@H](C1(C)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17879-35-5, 61826-55-9
Record name cis-DL-Pinonic acid
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Record name cis-Pinonic acid
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Synthetic Methodologies for Cis Dl Pinonic Acid

Precursor Utilization: α-Pinene Oxidation Approaches

The bicyclic structure of α-pinene makes it a suitable starting material for oxidation reactions that cleave the double bond and modify the carbon skeleton to yield pinonic acid derivatives.

A well-established method for the synthesis of cis-DL-Pinonic acid involves the use of potassium permanganate (B83412) (KMnO₄) as the oxidizing agent. This protocol is effective in oxidizing α-pinene. Specifically, the oxidation of (−)-α-pinene with potassium permanganate has been reported to yield (−)-cis-pinonic acid. This reaction is noted to proceed quantitatively, indicating a high conversion rate from the precursor to the product nih.govacs.org. The resulting (−)-cis-pinonic acid obtained via this method has a reported specific rotation of [α]D = − 94.1° (c 0.63, CHCl₃), with an estimated optical purity of 99.0% nih.gov. This suggests that potassium permanganate oxidation, when applied to enantiomerically pure α-pinene, can preserve stereochemical integrity and produce optically active cis-pinonic acids.

Beyond stoichiometric oxidants like potassium permanganate, catalytic systems have also been investigated for the synthesis of cis-pinonic acid. Ruthenium trichloride (B1173362) (RuCl₃) has been employed as a catalyst in the oxidative cleavage of (−)-α-pinene. This catalytic approach has demonstrated the ability to quantitatively convert (−)-α-pinene into (−)-cis-pinonic acid without inducing epimerization, highlighting its efficiency and selectivity acs.org. While detailed optimization studies for various reagents and conditions are extensive in the broader field of terpene oxidation, the use of RuCl₃ exemplifies the development of catalytic routes for this transformation.

Alternative Oxidative Routes and Efficiency Considerations

Alternative oxidative pathways, often mimicking atmospheric degradation processes, also yield cis-pinonic acid. The ozonolysis and hydroxyl radical (•OH) oxidation of α-pinene are known to produce cis-pinonic acid as a significant product nih.gov. While these are atmospheric chemistry pathways, they inform laboratory synthesis strategies. The efficiency of the aforementioned methods, particularly the RuCl₃-catalyzed oxidation, is described as quantitative, suggesting high yields and good conversion rates in laboratory settings acs.org.

Enantioselective Synthesis and Resolution Techniques for Chiral Forms

The designation "DL" in this compound signifies a racemic mixture, containing equal amounts of the (+) and (−) enantiomers. Enantioselective synthesis can be achieved by utilizing enantiomerically pure α-pinene as the starting material. For instance, (−)-α-pinene is a common precursor for the synthesis of (−)-cis-pinonic acid nih.govacs.org. Conversely, (+)-α-pinene can be used to synthesize (+)-cis-pinonic acid nih.gov. The oxidation of these chiral precursors, as described above, allows for the direct production of optically active cis-pinonic acids with high enantiomeric purity. While direct resolution techniques for separating enantiomers from a pre-formed racemic mixture are not detailed in the provided literature snippets, the ability to synthesize specific enantiomers from chiral starting materials bypasses the need for resolution.

Advanced Purification Strategies for Synthetic this compound

Following synthesis, purification is essential to obtain this compound of desired purity. The compound's polarity suggests that extraction techniques can be employed as an initial purification step . Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are utilized for the separation and analysis of cis-pinonic acid and related compounds, indicating their potential application in purification protocols acs.orgrsc.org. Commercial availability at high purity (e.g., 97%) further suggests that established purification methods are effective in isolating this compound from reaction mixtures fishersci.com.

Data Tables

The following table summarizes key synthetic approaches for this compound derived from α-pinene:

Synthesis MethodPrecursorOxidant/CatalystKey Conditions/NotesReported YieldCitation
Oxidative Transformationα-PinenePotassium PermanganateOxidation of (−)-α-pinene yields (−)-cis-pinonic acid; high conversion.Quantitative nih.govacs.org
Oxidative Cleavage(−)-α-PineneRuthenium TrichlorideCatalytic oxidation; yields (−)-cis-pinonic acid quantitatively without epimerization.Quantitative acs.org
Ozonolysis / •OH-Oxidation (Atmospheric Mimicry)α-PineneO₃ / •OH RadicalsMajor product of α-pinene atmospheric oxidation.N/A nih.gov

Note: "Quantitative" in the context of yield implies a very high conversion rate, often close to theoretical maximum, though specific percentage yields are not always provided in the source snippets.

Compound List

this compound

α-Pinene

(−)-α-Pinene

(+)-α-Pinene

(−)-cis-pinonic acid

(+)-cis-pinonic acid

cis-pinonaldehyde

pinic acid

norponinic acid

terpenylic acid

hydroxy-pinonic acid

2-azapinanes

Chemical Reactivity and Transformation Pathways of Cis Dl Pinonic Acid

Photochemical Degradation Mechanisms in Atmospheric Relevance

The absorption of solar radiation can initiate the degradation of cis-DL-pinonic acid through several photochemical pathways. These reactions are significant sinks for the compound in atmospheric water droplets and wet particulate matter. huji.ac.ilnih.gov The primary mechanisms involved are Norrish Type I and Type II reactions, which stem from the excitation of the carbonyl group in the molecule. acs.orgacs.org

The Norrish Type I reaction involves the photochemical cleavage of the carbon-carbon bond adjacent to the carbonyl group, a process known as α-scission. wikipedia.orgscispace.com Upon excitation by UV radiation, the molecule can form two free radical intermediates. wikipedia.org For this compound, this pathway is considered a minor channel of photolytic degradation. acs.orghuji.ac.ilnih.govuci.edu Theoretical and experimental studies have confirmed the occurrence of the Norrish Type I cleavage, although it leads to several minor products compared to the dominant Type II pathway. acs.orghuji.ac.ilnih.govacs.org The dynamics of this reaction are driven by the lowest triplet excited state of the molecule. acs.orghuji.ac.ilnih.gov

The predominant photochemical pathway for this compound is the Norrish Type II reaction. acs.orgnih.gov This intramolecular process begins with the abstraction of a hydrogen atom from the γ-position relative to the excited carbonyl group. acs.org This leads to the formation of a biradical intermediate, which then undergoes isomerization through the opening of the cyclobutane (B1203170) ring. acs.org The major product of this structural rearrangement is 3-isopropenyl-6-oxoheptanoic acid, commonly known as limononic acid. acs.orghuji.ac.ilnih.govuci.edu The formation of limononic acid as the dominant product has been confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry. acs.orghuji.ac.ilnih.govuci.edu

The efficiency of a photochemical reaction is quantified by its quantum yield, which is the ratio of the number of molecules undergoing a specific reaction to the number of photons absorbed. The quantum yield for the photolysis of this compound has been determined in different phases to understand its atmospheric degradation rate. In the aqueous phase, the effective average quantum yield for this compound photolysis over the 280–400 nm radiation range is 0.5 ± 0.3. acs.orghuji.ac.ilnih.govuci.edu For comparison, the gas-phase photolysis quantum yield of its derivative, pinonic acid methyl ester, was measured to be 0.53 ± 0.06. acs.orghuji.ac.ilnih.govuci.edu

Photolysis Quantum Yield of this compound and its Methyl Ester
CompoundPhaseWavelength Range (nm)Quantum Yield (Φ)Source
This compoundAqueous280-4000.5 ± 0.3 acs.orghuji.ac.ilnih.govuci.edu
Pinonic acid methyl esterGas-0.53 ± 0.06 acs.orghuji.ac.ilnih.govuci.edu

Oxidative Transformations by Atmospheric Radicals

In addition to photolysis, this compound is subject to degradation initiated by highly reactive atmospheric radicals. These reactions are a key part of the chemical aging of secondary organic aerosols.

The hydroxyl radical (•OH) is a primary oxidant in the atmosphere, and its reaction with this compound is a significant degradation pathway. nih.gov The reaction kinetics have been studied in different phases and under various environmental conditions. In the aqueous phase, the reaction is rapid, with the rate being largely independent of pH. nih.gov Heterogeneous oxidation on the surface of aerosols is also an appreciable sink, with an estimated atmospheric lifetime for this compound of 2.1 to 3.3 days due to this process. nih.gov Higher temperatures tend to promote the reaction, while relative humidity has a slight inhibitory effect. nih.gov

The oxidation process leads to a variety of functionalized products. At the air-water interface, the reaction yields pinonic peroxyl radicals, which subsequently form carbonyls, alcohols, and pinonic hydroperoxides. figshare.comacs.org Aqueous-phase oxidation studies have identified the formation of various carboxylic acids and derivatives with added hydroperoxy, hydroxyl, and carbonyl groups. nih.gov

Second-Order Rate Constants for the Reaction of this compound with •OH
PhaseConditionsRate Constant (k₂)Source
AqueouspH 23.6 ± 0.3 × 10⁹ M⁻¹s⁻¹ nih.gov
AqueouspH 103.0 ± 0.3 × 10⁹ M⁻¹s⁻¹ nih.gov
Heterogeneous (Aerosol Surface)25 °C, 40% RH6.17 ± 1.07 × 10⁻¹² cm³molecule⁻¹s⁻¹ nih.gov

Hydroxyl Radical (•OH) Initiated Oxidation Processes

Heterogeneous Oxidation at Air-Water Interfaces

As a surface-active compound, this compound can accumulate at air-water interfaces, such as on the surface of aqueous aerosols. acs.orgnih.gov This makes heterogeneous oxidation by gaseous oxidants like the hydroxyl radical (·OH) a significant pathway for its atmospheric degradation. acs.orgnih.gov Studies have shown that the cis-pinonate anion is significantly enriched at the air-water interface compared to other organic anions. acs.orgnih.gov

The reaction of gaseous ·OH with aqueous this compound at the interface is rapid and leads to a variety of functionalized products. acs.orgnih.gov These include:

Pinonic peroxyl radicals

Carbonyls

Alcohols

Pinonic hydroperoxides

In addition to these functionalization products, smaller-mass products are also formed. acs.orgnih.gov A significant portion of the reaction products, estimated to be over 70%, may be emitted into the gas phase during these heterogeneous ·OH oxidations. acs.orgnih.gov This suggests that the oxidation of amphiphilic acids from biogenic volatile organic compounds at the air-water interface plays a crucial role in the photochemical aging of aqueous aerosols. acs.orgnih.gov The atmospheric lifetime of this compound due to this heterogeneous degradation is estimated to be between 2.1 and 3.3 days under various environmental conditions. nih.gov

Table 2: Products of Heterogeneous Oxidation of this compound at the Air-Water Interface

Reactant Oxidant Interface Major Products
This compound Gaseous OH radical Air-Water Pinonic peroxyl radicals, Carbonyls, Alcohols, Pinonic hydroperoxides. acs.orgnih.gov

Ozonolysis Reactions and Product Distributions

This compound is a major product of the ozonolysis of α-pinene, one of the most abundant biogenic volatile organic compounds in the troposphere. researchgate.netnih.gov Ozonolysis is an organic reaction where the unsaturated bonds of an alkene are cleaved by ozone (O₃). wikipedia.org In the case of α-pinene, this reaction leads to the formation of a variety of multifunctional organic compounds, including this compound. acs.org

The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which then rearranges to a more stable ozonide intermediate (trioxolane). wikipedia.org Subsequent work-up conditions determine the final product distribution, which can include aldehydes, ketones, and carboxylic acids. wikipedia.orgmasterorganicchemistry.com For the formation of this compound from α-pinene, the reaction involves the cleavage of the endocyclic double bond of α-pinene.

While this compound is a product of ozonolysis, it does not itself readily undergo further ozonolysis under typical atmospheric conditions as it lacks a carbon-carbon double bond. Its subsequent atmospheric degradation is primarily driven by reactions with other oxidants, such as the hydroxyl radical.

Acid-Catalyzed Reactions and Stability Profile

Under highly acidic conditions, such as those that can be found in atmospheric aerosols with high concentrations of sulfuric acid, this compound can undergo acid-catalyzed isomerization. nih.gov This chemical transformation is driven by the acidic environment and alters the molecular structure of the compound. nih.gov Studies have shown that when this compound is aged in highly acidic solutions, its chemical composition changes, indicating that it is not stable under these conditions. nih.govescholarship.org The isomerization of cis,cis-muconic acid to its trans,trans-isomer under acidic conditions provides a parallel for the types of transformations that can occur. rsc.org

A specific product of the acid-catalyzed isomerization of this compound under highly acidic conditions has been identified as homoterpenyl methyl ketone. nih.govescholarship.orgacs.org This product, however, does not absorb visible radiation and therefore is not considered a chromophore. nih.govacs.org The formation of homoterpenyl methyl ketone from this compound demonstrates a specific chemical pathway that can occur in acidic atmospheric particles.

The acid-catalyzed reactions of this compound have significant implications for the aging of atmospheric aerosols. nih.govescholarship.org The chemical and physical properties of secondary organic aerosols can be substantially altered by these reactions. escholarship.org For instance, the formation of different isomers and products can change the volatility, hygroscopicity, and optical properties of the aerosol particles.

Table 3: Acid-Catalyzed Reaction of this compound

Reactant Condition Reaction Type Product
This compound Highly Acidic Isomerization Homoterpenyl methyl ketone. nih.govescholarship.orgacs.org

Hydrolytic Processes and Hydrolysate Species Formation

The hydrolytic processing of this compound is a significant transformation pathway, particularly in atmospheric chemistry, where it can be influenced by the presence of acidic species. This section details the role of acid catalysis in the hydrolysis of this compound and the resulting formation of hydrolysate species.

Acid Catalysis of Hydrolysis (e.g., Sulfuric Acid, Nitric Acid)

The hydrolysis of this compound can be significantly accelerated in the presence of strong acids such as sulfuric acid (H₂SO₄) and nitric acid (HNO₃). This catalytic effect is particularly relevant in atmospheric aerosols where acidic conditions often prevail. Theoretical studies have shown that the hydrolysis reaction of cis-pinonic acid (CPA) is effectively catalyzed by both sulfuric acid and nitric acid in the presence of water nih.gov. This process leads to a significant increase in the content of the hydrolysate of CPA (HCPA), which can subsequently influence atmospheric particle nucleation nih.gov.

Under moderately acidic conditions, such as a pH of 3.0, cis-pinonic acid does not appear to undergo acid-catalyzed reactions nih.gov. However, under highly acidic conditions, such as in a 10 M H₂SO₄ solution with an effective pH of -1.08, cis-pinonic acid undergoes an acid-catalyzed isomerization to form homoterpenyl methyl ketone nih.gov. This indicates that the pH plays a crucial role in determining the reaction pathway and products of acid-catalyzed transformations of cis-pinonic acid.

The table below summarizes the observed reactivity of this compound under different acidic conditions.

Catalyst/ConditionpHObserved ReactionProduct(s)Source
Sulfuric Acid (H₂SO₄)-1.08Acid-catalyzed isomerizationHomoterpenyl methyl ketone nih.gov
Sulfuric Acid (H₂SO₄)Moderately acidicEffective catalysis of hydrolysisHydrolysate of cis-pinonic acid (HCPA) nih.gov
Nitric Acid (HNO₃)Moderately acidicEffective catalysis of hydrolysisHydrolysate of cis-pinonic acid (HCPA) nih.gov
Water (H₂O)4.3No significant reaction- nih.gov
0.52 mM H₂SO₄3.0No significant reaction- nih.gov

Radical Decarboxylation Pathways and Cyclobutyl Radical Intermediates

Beyond hydrolytic processes, this compound can also undergo radical decarboxylation, a pathway that involves the formation of a cyclobutyl radical intermediate. This transformation is significant as it opens up further reaction possibilities for the carbon skeleton of the molecule.

Research has demonstrated that cis-pinonic acid can undergo a photoredox-catalyzed decarboxylative radical addition. This reaction confirms the initial formation of a primary carbon-centered radical nih.gov. This primary radical is a cyclobutyl radical, which can then undergo further reactions, such as ring-opening to form a more stable tertiary radical before reacting with other substrates nih.gov.

The formation of a cyclobutyl radical from a cyclobutane-containing primary alkyl carboxylic acid like cis-pinonic acid is a key step in these transformation pathways. The general scheme for the radical decarboxylation of a carboxylic acid involves the removal of the carboxyl group as carbon dioxide, leading to the formation of a radical species corresponding to the remaining alkyl group. In the case of this compound, this results in a substituted cyclobutyl radical.

The stability and subsequent reactions of this cyclobutyl radical intermediate are influenced by the strain of the four-membered ring and the nature of the substituents. The presence of the acetyl and methyl groups on the cyclobutane ring of this compound will affect the properties and reactivity of the resulting radical intermediate.

The table below outlines the key species involved in the radical decarboxylation of this compound.

ReactantKey IntermediateProcessSubsequent ReactionSource
cis-Pinonic acidPrimary carbon-centered radical (cyclobutyl radical)Photoredox-catalyzed decarboxylationRing-opening to a more stable tertiary radical nih.gov

Derivatization Strategies for Cis Dl Pinonic Acid

Amide Derivative Synthesis and Characterization

The carboxylic acid group of cis-DL-Pinonic acid readily undergoes reactions to form amide derivatives. A common approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride intermediate. This is typically achieved by treating this compound with oxalyl chloride (COCl₂) in the presence of a solvent, which generates carbon dioxide gas as a byproduct calstate.edu. The resulting acyl chloride is then reacted with various primary amines. This reaction, often carried out under mild conditions, yields amide derivatives with a general formula where the hydroxyl group of the carboxylic acid is replaced by an amine moiety calstate.edu.

The synthesis of two novel amide derivatives from this compound using different substituted amines has been reported, achieving yields ranging from 50-58% calstate.edu. Characterization of these amide products is typically performed using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the structure and purity of the synthesized compounds calstate.edu. Further purification, if necessary, can be achieved through techniques like preparative Thin Layer Chromatography (Prep TLC) calstate.edu.

Esterification Techniques for Analytical Enhancement

Esterification of this compound is a common strategy, particularly for analytical purposes, such as gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) acs.org. The carboxylic acid group can be converted into methyl or ethyl esters through Fischer esterification. This involves refluxing this compound with an alcohol (methanol or ethanol) in the presence of an acid catalyst, such as HCl, for approximately one hour acs.org. This method is effective for derivatizing compounds containing a carboxyl group, making them more volatile and amenable to GC analysis acs.org.

For instance, this compound can be converted to its methyl ester (C₁₁H₁₈O₃) to facilitate analysis acs.org. The choice of esterification agent and conditions can influence the analytical outcome; for example, butanol has been noted as a preferred reagent for acid-catalyzed esterification due to the lower volatility of the resulting butyl esters compared to methyl esters, which can be advantageous for sample handling and analysis researchgate.netrsc.org.

Functional Group Transformations (e.g., Wittig Reactions, Schiff Base Formation of Ketone Moiety)

The ketone group present in this compound is a versatile site for various functional group transformations.

Wittig Reactions: The ketone moiety can be converted into an alkene through Wittig reactions calstate.edunih.govjk-sci.commsuniv.ac.inwikipedia.orglibretexts.org. This reaction involves the treatment of the ketone with a phosphonium (B103445) ylide (Wittig reagent) in the presence of a base. The Wittig reaction is a well-established method for synthesizing alkenes with a precisely defined double bond position nih.govwikipedia.orglibretexts.org. The reaction proceeds via a [2+2] cycloaddition between the ylide and the carbonyl compound, forming an oxaphosphetane intermediate, which then decomposes to yield an alkene and triphenylphosphine (B44618) oxide wikipedia.orglibretexts.org. This transformation allows for the introduction of a carbon-carbon double bond at the position of the original carbonyl group nih.govjk-sci.com.

Schiff Base Formation: The ketone group can also react with primary amines to form Schiff bases, also known as imines or azomethines researchgate.netnih.govmediresonline.orgderpharmachemica.com. This reaction is a condensation process involving the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond researchgate.netnih.govmediresonline.org. The reaction is typically carried out under mild acidic conditions or by refluxing the reactants with a method to remove water, such as a Dean-Stark apparatus, to drive the equilibrium towards product formation researchgate.netnih.govgoogle.com. Schiff bases are characterized by the presence of the imine functional group and have diverse applications researchgate.netnih.govmediresonline.org.

Acyl Chloride Formation as a Reactive Synthetic Handle

The carboxylic acid group of this compound can be readily converted into an acyl chloride, which serves as a highly reactive synthetic intermediate. This transformation is commonly achieved using reagents such as oxalyl chloride (COCl₂) calstate.edulibretexts.org, phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂) libretexts.org. The reaction with oxalyl chloride, for instance, proceeds with the evolution of carbon dioxide and carbon monoxide gases, forming the corresponding acyl chloride calstate.edulibretexts.org.

Acyl chlorides are significantly more reactive than carboxylic acids and are valuable synthetic handles for introducing the pinonic acid moiety into other molecules. They readily react with nucleophiles such as amines to form amides (as discussed in section 4.1) or with alcohols to form esters. This activation of the carboxylic acid group facilitates a wide range of subsequent derivatization reactions, enabling the synthesis of more complex molecules calstate.edulibretexts.org.


Compound Name Table

Common Name Chemical Formula CAS Number
This compound C₁₀H₁₆O₃ 17879-35-5
Oxalyl chloride COCl₂ 79-37-8
α-pinene C₁₀H₁₆ 80-56-8
Triphenylphosphine C₁₈H₁₅P 603-35-0
Methanol (B129727) CH₃OH 67-56-1
Ethanol C₂H₅OH 64-17-5
HCl HCl 7647-01-0
Methyl ester of this compound C₁₁H₁₈O₃ Not specified
Butanol C₄H₉OH 71-36-3
Phosphorous ylide Varies Varies
Schiff base Varies Varies
Primary amine Varies Varies
Thionyl chloride SOCl₂ 7719-09-7
Phosphorus pentachloride PCl₅ 10026-13-8
Triphenylphosphine oxide C₁₈H₁₅OP 791-55-9
cis-Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinic acid C₉H₁₄O₄ 7767-39-7
Hydroxypinonic acid C₁₀H₁₆O₅ Not specified
Limononic acid C₁₀H₁₄O₂ 4436-82-2
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-MBTCA (3-methylbutane-1,2,3-tricarboxylic acid) C₇H₁₂O₆ 6065-86-7
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinic acid C₉H₁₄O₄ 7767-39-7
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinic acid C₉H₁₄O₄ 7767-39-7
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinic acid C₉H₁₄O₄ 7767-39-7
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinic acid C₉H₁₄O₄ 7767-39-7
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinic acid C₉H₁₄O₄ 7767-39-7
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinic acid C₉H₁₄O₄ 7767-39-7
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinic acid C₉H₁₄O₄ 7767-39-7
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinic acid C₉H₁₄O₄ 7767-39-7
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinic acid C₉H₁₄O₄ 7767-39-7
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinic acid C₉H₁₄O₄ 7767-39-7
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinic acid C₉H₁₄O₄ 7767-39-7
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinic acid C₉H₁₄O₄ 7767-39-7
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinic acid C₉H₁₄O₄ 7767-39-7
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinic acid C₉H₁₄O₄ 7767-39-7
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinic acid C₉H₁₄O₄ 7767-39-7
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinic acid C₉H₁₄O₄ 7767-39-7
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinic acid C₉H₁₄O₄ 7767-39-7
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinic acid C₉H₁₄O₄ 7767-39-7
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinic acid C₉H₁₄O₄ 7767-39-7
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinic acid C₉H₁₄O₄ 7767-39-7
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinic acid C₉H₁₄O₄ 7767-39-7
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinic acid C₉H₁₄O₄ 7767-39-7
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinic acid C₉H₁₄O₄ 7767-39-7
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinic acid C₉H₁₄O₄ 7767-39-7
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinic acid C₉H₁₄O₄ 7767-39-7
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinic acid C₉H₁₄O₄ 7767-39-7
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinic acid C₉H₁₄O₄ 7767-39-7
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinic acid C₉H₁₄O₄ 7767-39-7
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinic acid C₉H₁₄O₄ 7767-39-7
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinic acid C₉H₁₄O₄ 7767-39-7
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified
Terpenylic acid C₁₀H₁₆O₄ Not specified
Diaterebic acid C₉H₁₄O₅ Not specified
Norpinonic acid C₉H₁₄O₄ Not specified
cis-Pinonaldehyde C₁₀H₁₆O₂ 56534-41-9
Homoterpenyl methyl ketone C₁₀H₁₆O₂ Not specified
Dimethylamine (CH₃)₂NH 124-40-3
Methyl-1-naphthyl ketone C₁₂H₁₀O 941-48-0
Aniline C₆H₅NH₂ 62-53-3
2-Chloroaniline C₆H₆ClN 95-51-2
3-Chloroaniline C₆H₆ClN 108-44-1
4-Chloroaniline C₆H₆ClN 106-47-8
2-Nitroaniline C₆H₆N₂O₂ 88-74-4
Phenylendiamines C₆H₈N₂ 95-70-5
Trimellitic anhydride C₉H₄O₅ 552-30-7
3-trimellitimido-4-methoxybenzoic acid C₁₇H₁₃NO₆ Not specified
Diamines Varies Varies
Triphenylphosphite P(OC₆H₅)₃ 115-86-6
Calcium chloride CaCl₂ 10043-52-4
Pyridine C₅H₅N 110-86-1
N-methyl-2-pyrrolidinone C₅H₉NO 872-50-4
6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) C₁₅H₆F₆O₄ 1107-00-2
Glycolic acid C₂H₄O₃ 79-14-1
Pyruvic acid C₃H₄O₃ 124-42-5
Oxalic acid C₂H₂O₄ 144-62-7
Malic acid C₄H₆O₅ 636-62-4
Maleic acid C₄H₄O₄ 110-16-7
Pinic acid C₁₀H₁₆O₄ 473-71-2
Norpinonic acid C₉H₁₄O₄ Not specified
Hydroxyl-pinonic acid C₁₀H₁₆O₅ Not specified
Terebic acid C₆H₁₀O₅ 590-10-3
3-hydroxy-4,4-dimethylglutaric acid C₇H₁₂O₆ Not specified
3-acetylpentanedioic acid C₇H₁₀O₅ Not specified
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
Glyoxal C₂H₂O₂ 107-22-2
Methylglyoxal C₃H₄O₂ 78-98-8
3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) C₇H₁₂O₆ 6065-86-7
3-HGA (3-hydroxyglutaric acid) C₅H₈O₅ 625-73-0
3-isopropylpentanedioic acid C₈H₁₄O₅ Not specified
4-aminophenol C₆H₇NO 123-30-8
Benzaldehyde C₇H₆O 100-52-7
Anisaldehyde C₈H₈O₂ 123-11-5
4-nitrobenzaldehyde C₇H₅NO₃ 555-18-0
Cinnamaldehyde C₉H₈O 14371-10-9
Diaterpenylic acid C₁₀H₁₆O₄ Not specified

Mechanistic Investigations of Cis Dl Pinonic Acid Reactions

Elucidation of Aqueous-Phase Photolysis Kinetics and Reaction Pathways

The direct photolysis of cis-DL-pinonic acid in the aqueous phase, induced by ultraviolet radiation in the 280–400 nm range, has been extensively studied. This process primarily leads to a Norrish type II isomerization, yielding 3-isopropenyl-6-oxoheptanoic acid (also known as limononic acid) as the major product huji.ac.iluci.eduacs.orgacs.org. Minor products resulting from Norrish type I splitting have also been identified huji.ac.iluci.eduacs.orgacs.org.

The photolysis quantum yield for aqueous this compound has been determined to be approximately 0.5 ± 0.3 over the 280–400 nm range huji.ac.iluci.eduacs.orgacs.org. For comparison, the gas-phase photolysis quantum yield of its methyl ester (PA methyl ester, PAMe) is reported as 0.53 ± 0.06 huji.ac.iluci.eduacs.orgacs.org. These findings suggest that the presence of water does not significantly suppress the photolysis rate of this compound huji.ac.iluci.eduacs.orgacs.org. Photodissociation dynamics simulations have corroborated the occurrence of both Norrish type I and type II pathways, driven by the dynamics on the lowest triplet excited state of the molecule huji.ac.iluci.eduacs.orgacs.org. While direct photolysis is not the dominant removal mechanism in cloud and fog droplets, it can contribute to the removal of this compound and similar oxidation products in wet particulate matter huji.ac.iluci.eduacs.orgacs.org. Furthermore, research indicates that the pH of atmospheric aqueous phases can influence the reaction mechanisms and product yields, potentially through charge transfer reactions unique to the aqueous environment researchgate.net.

Table 5.1.1: Photolysis Quantum Yields of this compound and its Methyl Ester

Compound Phase Wavelength Range (nm) Quantum Yield (Φ) ± Uncertainty
This compound (PA) Aqueous 280–400 0.5 0.3

Detailed Mechanistic Studies of OH Radical-Initiated Oxidation

The reaction of this compound with hydroxyl (•OH) radicals is a significant atmospheric transformation pathway. In the aqueous phase, the bimolecular rate constants for these reactions are estimated to be in the range of approximately 3–4 × 109 M–1 s–1 nih.govdiva-portal.org. These values are comparable to those observed for the •OH radical reactions with substituted phenols nih.govdiva-portal.org.

Investigations have also explored the oxidation of this compound at the air–water interface, particularly by gaseous hydroxyl radicals (•OH(g)) acs.org. The cis-pinonate anion exhibits enrichment at the air–water interface, suggesting its surface activity plays a role in its reactivity acs.org. Upon exposure to •OH(g) pulses, cis-pinonic acid yields pinonic peroxyl radicals, which subsequently form functionalization products such as carbonyls, alcohols, and pinonic hydroperoxides acs.org. Analysis indicates that a substantial portion (>70%) of these products may be emitted into the gas phase during heterogeneous •OH-oxidations at the interface acs.org.

In the gas phase, the •OH-initiated oxidation of pinonic acid is known to produce 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA), a low-volatility compound that readily partitions into the aerosol phase copernicus.orgcopernicus.org. The initial site of hydrogen atom abstraction by the •OH radical critically influences the subsequent oxidation pathways and product distribution copernicus.org.

Table 5.2.1: Bimolecular Rate Constants for Aqueous OH Radical Reactions

Reactants Rate Constant (M–1 s–1) Reference
This compound (aqueous phase) ~3–4 × 109 nih.govdiva-portal.org

Acid-Driven Transformation Mechanisms and Kinetic Analysis

This compound, when subjected to highly acidic conditions, such as those involving concentrated sulfuric acid, undergoes transformations that can alter its chemical composition and optical properties nih.govuci.eduacs.org. For instance, aging this compound in acidic solutions results in the formation of homoterpenyl methyl ketone, a compound that does not absorb visible radiation nih.govacs.org. Spectroscopic analysis of this compound under these aging conditions did not reveal significant absorption in the near-UV and visible ranges acs.org.

Investigation of Decarboxylation Mechanisms and Radical Intermediates

The decarboxylation of carboxylic acids is a fundamental reaction pathway that can generate reactive radical intermediates researchgate.net. These processes can be initiated through various mechanisms, including single-electron transfer (SET) oxidation or reduction, ligand-to-metal charge transfer (LMCT), and energy transfer (EnT) processes researchgate.net. Direct activation of the carbon-oxygen bond in carboxylic acids, often mediated by specific radical species, is also a recognized route researchgate.net.

In the context of this compound, studies have explored its involvement in radical chemistry, including radical ring-opening reactions researchgate.netsemanticscholar.org. For example, in certain catalytic systems, this compound can undergo decarboxylation, leading to the formation of a primary carbon-centered radical. This radical can then undergo ring-opening to generate a more stable tertiary radical, which subsequently participates in further reactions semanticscholar.org. The investigation of this compound in radical addition–polar cyclization cascades also points to the formation and reactivity of radical intermediates semanticscholar.org. Furthermore, the potential for decarboxylation in reactions involving persulfate, which generates sulfate (B86663) anion radicals, suggests pathways for radical initiation relevant to carboxylic acids bbhegdecollege.com. Decarboxylative halogenation reactions also represent a class of transformations where carboxylic acids, potentially including this compound, can be converted to halides via radical intermediates nih.gov.

List of Compounds Mentioned:

this compound (PA)

3-isopropenyl-6-oxoheptanoic acid (Limononic acid)

cis-Pinonic Acid Methyl Ester (PAMe)

Homoterpenyl methyl ketone

3-methyl-1,2,3-butanetricarboxylic acid (MBTCA)

Pinonic peroxyl radicals

Carbonyls (as a product class)

Alcohols (as a product class)

Pinonic hydroperoxides

Sulfate anion radicals

Computational and Theoretical Studies of Cis Dl Pinonic Acid

Quantum Chemical Calculations of Molecular Interactions

Quantum chemical calculations are fundamental for understanding the intermolecular forces and reaction pathways of atmospheric molecules. For cis-DL-Pinonic acid, these calculations have primarily focused on its interactions with key atmospheric components.

Investigation of Interactions with Atmospheric Species (e.g., Sulfuric Acid)

Research has investigated the interactions between this compound (CPA) and sulfuric acid (SA), a critical species in atmospheric nucleation. These studies utilize quantum chemical calculations to model the formation of stable clusters and ternary complexes. For instance, density-functional theory (DFT) calculations have identified the formation of stable fullerene-[CPA-SA] ternary complexes, suggesting an enhanced nucleation of SA with CPA researchgate.net. Further investigations have implemented quantum chemical calculations to explore the interaction between sulfuric acid and CPA, as well as the hydrolysate of CPA (HCPA), in the presence of water or ammonia (B1221849) nih.gov. These calculations, performed at the M06-2X/6-311+G(3df,3pd) level, revealed that CPA molecules can initially nucleate with SA molecules, subsequently participating in the formation and growth of new particles in the form of HCPA nih.gov. The results indicated that one CPA molecule might initiate nucleation with SA, and more than one HCPA molecule could be involved in critical nuclei nih.gov.

Computational Modeling of Atmospheric Nucleation Participation

The role of this compound in atmospheric nucleation has been explored through computational modeling. Studies have shown that CPA and its hydrolysate can promote particle nucleation nih.gov. The hydrolysis reaction of CPA can be catalyzed by sulfuric acid and nitric acid in the presence of water, significantly increasing the atmospheric content of HCPA and thereby promoting particle nucleation nih.gov. This suggests a mechanism of atmospheric nucleation driven by CPA and its hydrolysate nih.gov. Computational studies have also modeled the involvement of CPA in the formation of complexes with sulfuric acid and fullerenes (as model compounds for soot nanoparticles), indicating an enhanced nucleation of SA with CPA researchgate.net. The critical nucleus size for fullerene-[CPA-SA-H2O] systems was estimated to be approximately 1.3 nm based on large-scale molecular dynamics simulations researchgate.net.

Photodissociation Dynamics Simulations

The photochemical fate of this compound in the atmosphere, particularly its photodissociation pathways, has been investigated using sophisticated dynamics simulations.

Prediction and Validation of Norrish Type I and Type II Photolytic Pathways

Direct aqueous photolysis of this compound (PA) by 280-400 nm radiation has been studied, revealing that the photolysis primarily results in Norrish type II isomerization, leading to 3-isopropenyl-6-oxoheptanoic acid (limononic acid) as the major product huji.ac.ilacs.orgacs.orgnih.gov. Minor products resulting from Norrish type I splitting of PA were also detected huji.ac.ilacs.orgacs.orgnih.gov. Photodissociation dynamics simulations of bare PA and its methyl ester (PAMe) hydrated with water molecules have confirmed the occurrence of both Norrish type I and Norrish type II photolysis pathways huji.ac.ilacs.orgacs.orgnih.govuci.edu. These pathways are driven by the dynamics on the lowest triplet excited state of PA and PAMe huji.ac.ilacs.orgacs.orgnih.govuci.edu. The calculations correctly predicted these pathways, validating experimental observations huji.ac.ilacs.orgacs.orgnih.govuci.edu.

Application of Semiempirical Potential Energy Surfaces (e.g., OM2)

The application of semiempirical potential energy surfaces has been crucial for simulating the photodissociation dynamics of this compound, especially in hydrated environments where high-level ab initio methods are computationally prohibitive for dynamics. The Orthogonalization-corrected Method 2 (OM2) and OM2/MRCI (multireference configuration interaction) methods have been employed for these simulations uci.eduacs.org. These methods were chosen based on their demonstrated success in treating photodissociation of similar systems, particularly in describing Norrish-I and Norrish-II reactions uci.eduacs.org. The efficiency of the OM2 method allowed for the calculation of a substantial set of trajectories, providing good statistics for different reaction channels uci.eduacs.org. These simulations were performed on-the-fly using these semiempirical surfaces huji.ac.ilacs.orgacs.orgnih.govuci.edu.

Theoretical Exploration of Comprehensive Photolysis Mechanisms

Beyond specific pathways, theoretical studies have aimed to provide a comprehensive understanding of the photolysis mechanisms of this compound. Research has indicated that the photolysis of PA is not significantly suppressed by the presence of water huji.ac.ilacs.orgacs.orgnih.gov. The rate of removal of PA by direct aqueous photolysis in cloudwater and aerosol water has been calculated, comparing it with other removal processes huji.ac.ilacs.orgacs.orgnih.gov. While direct photolysis might not be the most significant sink in cloud and fog droplets, it contributes to the removal of PA and other soluble biogenic oxidation products in wet particulate matter huji.ac.ilacs.orgacs.orgnih.gov. Theoretical investigations have also explored the potential role of this compound in atmospheric particle formation, including its interaction with sulfuric acid and its contribution to new particle formation researchgate.netnih.govau.dk.

Modeling of Atmospheric Chemical Sinks and Lifetimes

The atmospheric fate of this compound (CPA), a significant oxidation product of α-pinene, is largely determined by its chemical degradation pathways. Modeling these processes is crucial for understanding its atmospheric lifetime and its contribution to secondary organic aerosol (SOA) formation and evolution. The primary atmospheric sink for CPA is its reaction with hydroxyl (OH) radicals, a key oxidant in the troposphere.

OH Radical Oxidation and Interfacial Reactivity

Research indicates that CPA undergoes oxidation by OH radicals in both the gas and aqueous phases, as well as at the air-water interface of atmospheric droplets. Notably, CPA exhibits surface-active properties, leading to its accumulation at the air-water interface researchgate.netacs.orgacs.org. This interfacial accumulation significantly influences its reactivity. Studies employing field-induced droplet ionization mass spectrometry (FIDI-MS) and multiphase reaction models have demonstrated that the oxidation of CPA by OH radicals at the air-water interface can be a dominant removal mechanism researchgate.netacs.org. For droplets of 5 µm diameter under typical ambient OH concentrations, CPA is shown to be oxidized exclusively at the interface. In the absence of interfacial reactions, aqueous-phase oxidation by OH radicals becomes the major sink, surpassing gas-phase oxidation researchgate.netacs.org.

The rate of these reactions is critical for determining CPA's atmospheric lifetime. Heterogeneous kinetic studies using flow reactors have quantified the second-order rate constant for the reaction of cis-pinonic acid with OH radicals. Under specific conditions (25 °C and 40% relative humidity), this rate constant was determined to be (6.17 ± 1.07) × 10⁻¹² cm³·molecule⁻¹·s⁻¹ nih.gov. Furthermore, interfacial OH radical reaction rate constants have been reported as approximately 9.38 × 10⁻⁸ cm²/molecule/s researchgate.netacs.org. These values are essential inputs for atmospheric chemistry models.

Estimated Atmospheric Lifetimes and Modeling Approaches

Based on these reaction rates and typical atmospheric conditions, the atmospheric lifetime of this compound has been estimated. One study found that the atmospheric lifetime of CPA varies between 2.1 and 3.3 days, primarily dictated by its reaction with OH radicals under different environmental conditions nih.gov.

Key Kinetic Data and Atmospheric Lifetimes

Reaction PathwayOxidantRate ConstantConditionsReference
Heterogeneous Reaction (Flow Reactor)OH(6.17 ± 1.07) × 10⁻¹² cm³·molecule⁻¹·s⁻¹25 °C, 40% Relative Humidity nih.gov
Interfacial ReactionOH9.38 × 10⁻⁸ cm²/molecule/sAir-water interface of droplets researchgate.netacs.org
Estimated Atmospheric Lifetime-2.1 to 3.3 daysVarying environmental conditions nih.gov

While OH radical reactions are the primary sink, other processes such as direct photolysis can also contribute to the removal of CPA, particularly in wet particulate matter, although generally to a lesser extent than aqueous OH oxidation in cloud droplets acs.orgacs.org. The degradation of CPA also influences the aging and lifetime of secondary organic aerosols formed from its precursors researchgate.netresearchgate.net.

Advanced Analytical Methodologies for Cis Dl Pinonic Acid Analysis

Hyphenated Chromatography-Mass Spectrometry Techniques

Hyphenated chromatography-mass spectrometry has become the cornerstone for analyzing cis-DL-pinonic acid and its isomers. researchgate.netresearchgate.net These techniques provide comprehensive qualitative and quantitative data, crucial for understanding its formation and fate in various systems. copernicus.org The choice between liquid or gas chromatography depends on the volatility of the analyte and the specific research question.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for analyzing the chemical composition of aerosol particles containing cis-pinonic acid. researchgate.netcopernicus.org This method is particularly well-suited for polar, non-volatile compounds like cis-pinonic acid, which are prominent products of α-pinene oxidation in the atmosphere. copernicus.orgresearchgate.net Researchers utilize LC-MS to investigate the time-resolved chemical composition of aerosols formed under various experimental conditions, such as ozonolysis and photosmog experiments. copernicus.org The technique allows for the separation of complex mixtures, followed by mass analysis for identification and quantification. copernicus.orgrsc.org

Electrospray ionization (ESI) is a soft ionization technique frequently paired with LC-MS for the analysis of cis-pinonic acid and other oxidation products of α-pinene. copernicus.orgacs.org ESI is effective for polar molecules and typically generates deprotonated molecular ions, such as [M-H]⁻, which simplifies spectral interpretation due to minimal fragmentation. copernicus.orgacs.org This characteristic is advantageous when analyzing complex environmental samples where numerous compounds are present. copernicus.org

In studies of α-pinene secondary organic aerosol (SOA), LC/ESI-MS has been used to identify major products, including cis-pinonic acid. copernicus.org The technique's sensitivity allows for the detection of numerous products, with structures tentatively assigned based on their molecular weight and response to different ionization modes. researchgate.netcopernicus.org For instance, in the analysis of photolysis products of aqueous cis-pinonic acid, HPLC-ESI-MS was used to separate and analyze the resulting compounds, providing molecular formulas and nominal masses. acs.org The negative ion mode of ESI is particularly selective for acidic compounds like cis-pinonic acid. rsc.org

Table 1: Examples of LC-ESI-MS Parameters for Pinonic Acid Analysis
Study FocusLC ColumnMobile PhaseIonization ModeKey FindingsReference
α-pinene oxidation products in aerosolsNot specifiedMethanol (B129727)/Water gradientESI(-) and APCI(+)Identified cis-pinonic acid as a predominant product. copernicus.org
Aqueous photolysis of cis-pinonic acidNot specifiedWater (0.2% acetic acid, 2% acetonitrile) / Acetonitrile (0.2% acetic acid)ESI(-)Separated and identified photolysis products based on molecular formulas. acs.org
OH-initiated oxidative aging of α-pinene SOANot specifiedNot specifiedESI(-)Confirmed formation of MBTCA from pinonic acid oxidation. copernicus.org

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry (MS/MS) technique that provides highly sensitive and specific quantification of target analytes in complex mixtures. nih.gov Performed on triple quadrupole mass spectrometers, MRM is a targeted approach that monitors a specific precursor-to-product ion transition for a known compound. nih.govresearchgate.net This specificity allows for accurate quantification even when the analyte co-elutes with other matrix components. nih.gov

While specific studies focusing solely on MRM for this compound are not detailed in the provided context, the principles of the technique are broadly applicable. For quantification, a stable isotope-labeled internal standard of cis-pinonic acid would be added to the sample. The mass spectrometer would be set to isolate the deprotonated molecular ion of both the native cis-pinonic acid and its labeled standard (precursor ions). These ions are then fragmented in the collision cell, and specific, intense fragment ions (product ions) are monitored. The ratio of the native to the labeled product ion signal allows for precise and accurate quantification, correcting for matrix effects and variations in instrument response. nih.gov This approach dramatically improves the reliability of quantitative data, which is essential for atmospheric modeling and understanding aerosol chemistry. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another key technique for identifying α-pinene ozonolysis products, including cis-pinonic acid. rsc.orgresearchgate.net Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert the carboxyl group into a more volatile form, such as a methyl ester. acs.orgrsc.org This is often achieved using reagents like BF₃/MeOH. rsc.org Following derivatization, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase before being detected by the mass spectrometer. rsc.org

Chemical Ionization (CI) is a soft ionization technique used in GC-MS that results in less fragmentation compared to the more common Electron Ionization (EI). scioninstruments.com This is particularly useful for determining the molecular weight of an analyte, as the molecular ion or a quasi-molecular ion ([M+H]⁺) is often preserved. acs.orgscioninstruments.com

In the analysis of cis-pinonic acid and related compounds, negative chemical ionization (CI(-)) with methane (B114726) as the reagent gas is often employed. rsc.org The CI(-) mass spectra for methylated cis-pinonic acid are characterized by an intense quasi-molecular ion [M-1]⁻, along with fragment ions corresponding to losses of methoxy (B1213986) groups ([M-CH₃O]⁻). rsc.org This clear molecular ion information is crucial for confirming the identity of the products formed in atmospheric oxidation experiments. acs.orgrsc.org

Table 2: GC-MS Derivatization and Key Ion Fragments for Pinonic Acid
CompoundDerivatization AgentIonization ModeCharacteristic Ions (m/z)Reference
cis-Pinonic acid14% BF₃/MeOH (forms methyl ester)EIIntense ion at m/z 43 (from acetyl group) rsc.org
cis-Pinonic acid14% BF₃/MeOH (forms methyl ester)CI(-)[M-1]⁻, [M-31]⁻ ([M-CH₃O]⁻), [M-33]⁻ ([M-H-CH₃OH]⁻) rsc.org

The enantiomers of chiral compounds like cis-pinonic acid often exhibit different biological and atmospheric behaviors. Two-dimensional liquid chromatography (mLC-LC) is an advanced technique developed for the simultaneous determination of the chiral ratios of monoterpene oxidation products. copernicus.orgcopernicus.org This method provides a significant increase in resolution and selectivity, which is essential for separating enantiomers that co-elute in a single chromatographic dimension due to their identical physical and chemical properties. copernicus.org

The mLC-LC setup for cis-pinonic acid analysis typically combines a reversed-phase column in the first dimension with a chiral column in the second dimension. copernicus.org A specific fraction (a "heart-cut") from the first dimension containing the target analyte is transferred to the second dimension for chiral separation. copernicus.org This approach has been successfully applied to analyze cis-pinonic acid enantiomers in complex samples like ice cores. copernicus.org The analysis revealed that while the chiral ratio of cis-pinic acid fluctuated, the ratio for cis-pinonic acid remained more constant, showing an excess of the (-)-enantiomer. copernicus.orgcopernicus.org

Table 3: Instrumental Setup for mLC-LC Chiral Separation of cis-Pinonic Acid
DimensionColumn TypeColumn DetailsPurposeReference
First Dimension (1D)Reversed-PhaseAcquity UPLC CSH fluoro-phenyl (PFP) column (100 × 2.1 mm i.d., 1.7µm)Initial separation of analytes from matrix. copernicus.org
Second Dimension (2D)ChiralAmylose-based tris(3-chloro-5-methylphenylcarbamate) column (150 × 2.1mm i.d., 5µm, Daicel, CHIRALPAK IG)Separation of enantiomers (E1 and E2). copernicus.org

The E1 enantiomer of cis-pinonic acid results from the ozonolysis of (+)-α-pinene, while the E2 enantiomer is formed from (−)-α-pinene. copernicus.org The ability to resolve and quantify these enantiomers provides valuable insights into the atmospheric processing of biogenic volatile organic compounds and the sources of their precursors. copernicus.orgcopernicus.org

Two-Dimensional Liquid Chromatography (mLC-LC) for Chiral Separation

Integration of Reversed-Phase and Chiral Stationary Phases

To tackle the challenge of separating cis-pinonic acid enantiomers from complex mixtures, a two-dimensional liquid chromatography (mLC–LC) method has been developed. copernicus.org This advanced technique integrates two distinct chromatographic columns to achieve comprehensive separation. copernicus.org

In the first dimension, a reversed-phase column, such as an Acquity UPLC CSH fluoro-phenyl (PFP) column, is used for the initial separation of analytes. copernicus.org Following this, a specific fraction of the eluent is directed to a second dimension, which employs a chiral stationary phase (CSP). copernicus.orgcopernicus.org An amylose-based tris(3-chloro-5-methylphenylcarbamate) column (CHIRALPAK IG) has proven effective for this purpose. copernicus.org This setup allows for the chiral separation of cis-pinonic acid's enantiomers, a task that is often unachievable with a single column approach, especially in complex sample matrices like ice cores. copernicus.orgcopernicus.org The use of compatible eluents in both dimensions, typically operating in reversed-phase mode, is crucial to prevent issues like peak broadening and poor resolution that can arise from solvent incompatibilities. copernicus.org

Enantiomeric Ratio Determination and Isomer Assignment

The primary application of integrated reversed-phase and chiral chromatography is the precise determination of the enantiomeric ratio of cis-pinonic acid. copernicus.org By achieving baseline separation of the (+) and (-) enantiomers, this method allows for their individual quantification. copernicus.org The assignment of each peak to a specific enantiomer is confirmed by analyzing enantiomerically pure standards, which are typically synthesized through the ozonolysis of enantiomerically pure (+)-α-pinene and (−)-α-pinene. copernicus.org This powerful combination of separation and confirmed assignment enables researchers to investigate the sources and atmospheric processing of biogenic volatile organic compounds by examining the stereochemistry of their oxidation products. copernicus.org For instance, analysis of ice core samples using this 2D-LC method has shown that the chiral ratio of cis-pinonic acid can remain relatively constant over long periods, with a consistent excess of the (−)-enantiomer. copernicus.org

Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array Spectrophotometry (PDA) and High-Resolution Mass Spectrometry (HRMS)

For high-sensitivity and high-resolution analysis, Ultra-Performance Liquid Chromatography (UPLC) is a cornerstone technique. nih.govacs.orgusp.brresearchgate.net UPLC systems, such as the Thermo Scientific Vanquish Horizon, provide more efficient separation, leading to higher sensitivity and shorter analysis times compared to traditional HPLC. nih.govusp.br

This technique is frequently coupled with two types of detectors for comprehensive analysis: a Photodiode Array (PDA) spectrophotometer and a High-Resolution Mass Spectrometer (HRMS), such as a Thermo Scientific Q Exactive Plus Orbitrap. nih.govacs.org

Photodiode Array (PDA): The PDA detector records the UV-Vis absorption spectrum of the eluting compounds. nih.govacs.org For cis-pinonic acid, the PDA signal reveals weak absorption resulting from the n → π* and π → π* electronic transitions of its carbonyl group. nih.govacs.org This provides a characteristic, albeit not highly specific, signal for detection. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS): The HRMS detector provides highly accurate mass-to-charge ratio data, enabling the confirmation of elemental composition. nih.gov In the analysis of cis-pinonic acid, the total ion chromatogram (TIC) is dominated by the deprotonated molecule [M-H]⁻ in negative ion mode (m/z 183.1028) or the protonated molecule [M+H]⁺ in positive ion mode. nih.gov This coupling allows for the sensitive detection and unambiguous identification of cis-pinonic acid and its transformation products in various matrices. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive tool for the definitive structural elucidation of this compound. acs.orguci.educalstate.edu While less sensitive than mass spectrometry-based methods, NMR provides unparalleled detail about the molecular structure, which is crucial for confirming the identity of the compound and its isomers or reaction products. uci.edu Techniques such as ¹H NMR and ¹³C NMR are applied to provide a complete picture of the molecule's carbon-hydrogen framework. acs.orguci.eduhuji.ac.il This is particularly important when identifying products from reactions such as photolysis, where isomerization can lead to new compounds that may be difficult to distinguish by mass alone. acs.orguci.edu

Application of ¹H NMR and ¹³C NMR

Both proton (¹H) and carbon-13 (¹³C) NMR spectra are used to confirm the structure of cis-pinonic acid. acs.orgcalstate.eduhuji.ac.il The ¹H NMR spectrum provides information on the chemical environment of each hydrogen atom, while the ¹³C NMR spectrum details the carbon backbone. uobasrah.edu.iq The combination of these spectra allows for the unambiguous assignment of the structure. acs.orguci.edu The formation of cis-pinonic acid from the oxidation of α-pinene has been confirmed using ¹H NMR, and the structures of its subsequent transformation products have been identified through both ¹H and ¹³C NMR analysis. acs.orgcalstate.edu

Below are typical chemical shifts observed for cis-pinonic acid in a chloroform-d (B32938) (CDCl₃) solvent.

Spectrophotometric Characterization

Spectrophotometric methods are employed to investigate the light-absorbing properties of this compound. This is particularly relevant for understanding its atmospheric photochemistry. UV-Visible spectrophotometry is the primary technique used for this characterization.

UV-Vis Spectrophotometry for Absorption Properties and Chromophore Investigation

UV-Vis spectrophotometry is used to measure the absorption of light by cis-pinonic acid across different wavelengths. acs.org The key feature in its UV spectrum is the absorption band associated with the carbonyl group (C=O), which acts as the primary chromophore in the molecule. nih.govcopernicus.org This absorption is characterized by a weak π* ← n electronic transition. acs.orgcopernicus.org

Studies have recorded the UV-Vis spectra of aqueous solutions of cis-pinonic acid to determine its molar extinction coefficient, which is a measure of how strongly it absorbs light at a particular wavelength. acs.org This data is crucial for calculating photolysis rates in atmospheric models. The decay of the characteristic carbonyl absorption band over time during irradiation experiments provides a direct way to monitor the kinetics of its photochemical degradation. acs.orguci.edu

Field-Induced Droplet Ionization Mass Spectrometry (FIDI-MS) for Interfacial Chemical Analysis

Field-Induced Droplet Ionization Mass Spectrometry (FIDI-MS) is a specialized analytical technique that enables the real-time study of chemical reactions occurring at the air-water interface. This method is particularly valuable for analyzing surface-active species like this compound, which tend to accumulate at this interface in atmospheric aerosols. FIDI-MS allows for the online detection of reactants and products directly from the surface of microdroplets, providing critical data on reaction kinetics and mechanisms that are not accessible with traditional bulk-phase measurement techniques. researchgate.net

In the study of this compound, FIDI-MS has been employed to investigate its heterogeneous oxidation by hydroxyl (OH) radicals, a key atmospheric oxidant. nih.gov By exposing aqueous droplets containing pinonic acid to gas-phase OH radicals, researchers can monitor the decay of the parent molecule and the formation of various oxidation products. nih.gov This approach has been crucial in determining reaction rate constants for interfacial processes. For instance, the air-water interfacial reaction rate constant for pinonic acid with OH radicals has been determined, providing essential data for atmospheric models. nih.gov A comprehensive model incorporating gas-surface-aqueous multiphase transport and reactions demonstrated that for droplets with a diameter of 5 μm under typical ambient conditions, pinonic acid is oxidized almost exclusively at the air-water interface. nih.gov

Table 1: Interfacial OH Radical Reaction Rate Constants Determined by FIDI-MS

Compound Rate Constant (k) in cm² molec⁻¹ s⁻¹ Reference
Pinonic Acid (PA) 9.38 × 10⁻⁸ nih.gov

These studies underscore the critical role of interfacial chemistry in determining the atmospheric fate of surface-active organic compounds like this compound. nih.gov

Sample Preparation and Derivatization Procedures for Trace Analysis

The analysis of trace levels of this compound, particularly using gas chromatography (GC), necessitates specific sample preparation steps to overcome its inherent chemical properties. Due to its low volatility and polar carboxylic acid group, direct injection of pinonic acid into a GC system results in poor chromatographic performance, including peak tailing and low sensitivity. nih.gov Therefore, derivatization is a mandatory step to convert the non-volatile acid into a more volatile and thermally stable form. nih.gov

The primary goal of derivatization in this context is to block the active hydrogen of the carboxylic acid group, thereby reducing its polarity and increasing its vapor pressure. researchgate.net This chemical modification makes the analyte amenable to separation in the gas phase. Common procedures involve extraction of the acid from its matrix (e.g., aerosol filters, aqueous solutions) followed by a chemical reaction to form an ester or other suitable derivative. For instance, in the analysis of ice core samples, a method involving solid-phase extraction followed by elution and reconstitution in a suitable solvent has been developed. semanticscholar.org

Esterification is the most common derivatization strategy for carboxylic acids like this compound prior to GC analysis. The process involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. researchgate.net To ensure high and reproducible conversion rates, especially at trace levels, the reaction conditions must be optimized.

Key parameters that are typically optimized include:

Temperature: Higher temperatures generally increase the reaction rate, but excessive heat can lead to the degradation of thermally labile compounds.

Catalyst Concentration: The concentration of the acid catalyst (e.g., sulfuric acid, hydrochloric acid) significantly influences the reaction kinetics. mdpi.comcopernicus.org

Reaction Time: Sufficient time is required to drive the reaction to completion.

Reagent Ratio: The molar ratio of alcohol to carboxylic acid is a critical factor; a large excess of alcohol is often used to shift the equilibrium towards the product side. acs.org

A common method is Fischer esterification, which involves refluxing the sample with an alcohol (e.g., methanol or ethanol) and a catalyst like HCl. nih.gov For this compound, a typical protocol involves refluxing the sample for approximately one hour to convert it into its corresponding methyl or ethyl ester. nih.gov The success of the derivatization is often confirmed using spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR), which shows the appearance of characteristic ester peaks (C=O and C-O), and Nuclear Magnetic Resonance (NMR) spectroscopy. copernicus.org

Table 2: Example of Optimized Esterification Conditions for Fatty Acids

Parameter Optimized Value Reference
Catalyst (H₂SO₄) 5% copernicus.org
Temperature 150 °C copernicus.org
Time 6 hours copernicus.org

| Resulting Yield | Up to 93% | copernicus.org |

While the above table refers to saturated palm fatty acid distillate, the principles of optimizing catalyst concentration, temperature, and time are directly applicable to the esterification of this compound.

The primary reason for derivatizing this compound is its low volatility, which makes it unsuitable for direct GC analysis. nih.gov Esterification effectively resolves this by converting the polar carboxylic acid into a less polar, more volatile ester. However, the analytical process, including sample preparation and GC injection, can introduce artifacts that may lead to misinterpretation of results.

Potential sources of analytical artifacts include:

Incomplete Derivatization: If the esterification reaction does not go to completion, both the derivative and the original acid may be present, complicating the chromatogram.

Side Reactions: The reagents used for derivatization can sometimes react with other functional groups in the sample or with each other, creating unexpected byproducts.

Thermal Degradation: Even after derivatization, the resulting ester may be susceptible to thermal degradation in the high-temperature environment of the GC inlet port or column. nih.gov This can lead to the formation of breakdown products, appearing as extra peaks in the chromatogram. nih.gov For thermally labile compounds, optimizing GC conditions, such as using a programmable temperature vaporizer (PTV) inlet with a controlled temperature ramp, can minimize decomposition. nih.gov

Contamination: Impurities in solvents, reagents, or from lab equipment can be introduced during the multi-step sample preparation process, leading to extraneous peaks.

Careful method validation, including the analysis of blanks and standards, is essential to identify and minimize the impact of these potential artifacts on the final analytical result.

Method Development for Low-Abundance Species and Quantification Limits

Detecting and quantifying low-abundance species like this compound in complex environmental samples requires highly sensitive and selective analytical methods. Method development focuses on optimizing every step of the analysis, from sample collection and preparation to instrumental detection, to achieve the lowest possible limits of detection (LOD) and quantification (LOQ). researchgate.net

For GC-based methods, this involves using sensitive detectors like mass spectrometers (MS) operating in selected ion monitoring (SIM) mode, which increases sensitivity by focusing on specific mass-to-charge ratio (m/z) fragments of the target analyte. For this compound analysis via GC-Chemical Ionization Mass Spectrometry (GC-CIMS), ions corresponding to the ammonium (B1175870) complex or the protonated molecule of the derivatized ester are monitored. nih.gov

Alternatively, High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) offers a powerful approach for analyzing low concentrations of polar compounds like pinonic acid, often without the need for derivatization. This technique avoids the potential artifacts associated with derivatization and thermal stress in the GC inlet. Method development for HPLC-ESI-MS involves optimizing the mobile phase composition, gradient, and MS parameters to achieve maximum sensitivity and resolution.

The determination of quantification limits is a critical part of method validation. This is often established by analyzing a series of low-concentration standards and determining the concentration at which the analyte can be reliably quantified with acceptable precision and accuracy. researchgate.net For example, a novel two-dimensional liquid chromatography (mLC–LC) method has been developed for the simultaneous determination of the chiral ratios of cis-pinonic acid in ice-core samples, demonstrating the advanced method development required for complex trace analysis. semanticscholar.org

Table 3: Comparison of Analytical Techniques for Trace Acid Analysis

Technique Derivatization Required? Key Advantages Common Application
GC-CIMS Yes (Esterification) High sensitivity and selectivity, excellent separation efficiency. nih.gov Analysis of photolysis products in aqueous solutions. nih.gov
HPLC-ESI-MS No Avoids derivatization artifacts, suitable for polar and thermally labile compounds. Quantification of low-abundance acids in biological or environmental fluids.

Environmental and Atmospheric Research Context of Cis Dl Pinonic Acid

Application as a Chemical Marker Species in Environmental Archives

Analysis in Ice-Core Samples for Paleoclimate and Atmospheric Composition Reconstruction

Ice cores serve as invaluable archives, preserving atmospheric constituents accumulated over centuries or millennia. The analysis of organic compounds within these ice layers provides insights into past climate variability, atmospheric chemistry, and emission sources. cis-DL-Pinonic acid, due to its formation from abundant biogenic emissions and its stability, is a key compound for such reconstructions.

Chiral Ratio Analysis for Source Attribution and Atmospheric Processes

Many biogenic compounds, including α-pinene, are chiral, meaning they exist as enantiomers (mirror-image isomers). The oxidation of these chiral precursors can lead to chiral products like this compound. Analyzing the ratio of these enantiomers (chiral ratio) in ice cores can provide detailed information about the original source of the precursor and the atmospheric processes it underwent.

Recent advancements in analytical techniques, specifically two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry, have enabled the determination of chiral ratios for this compound and other monoterpene oxidation products in ice-core samples researchgate.netresearchgate.netcopernicus.orgcopernicus.orgcopernicus.org. Studies applying these methods to ice cores from regions like the Siberian Altai (e.g., Belukha Glacier, 1870–1970 CE) have revealed that the chiral ratio of this compound often remains relatively constant, typically showing an excess of the (-)-enantiomer researchgate.netresearchgate.netcopernicus.orgcopernicus.org. This consistent enantiomeric excess suggests a stable source of the precursor, likely (-)-α-pinene, or consistent atmospheric degradation pathways over the analyzed period copernicus.org. By correlating these chiral ratios with known enantiomeric compositions of α-pinene emissions and atmospheric reaction mechanisms, researchers can attribute observed trends to specific biogenic sources and atmospheric transformations copernicus.org. The detection of this compound in Antarctic ice cores further highlights its capability for long-range atmospheric transport, even from the Southern Hemisphere nih.govacs.org.

Temporal Trends and Correlation with Precursor Emissions

The temporal trends of this compound concentrations and its chiral ratios in ice cores can be correlated with historical data on precursor emissions, climate change, and atmospheric oxidant levels. While some studies indicate fluctuating chiral ratios for related compounds like cis-pinic acid, the relative stability of this compound's enantiomeric composition over certain periods suggests a consistent influence from regional biogenic emissions researchgate.netcopernicus.org.

Furthermore, the concentration ratios between different α-pinene oxidation products, such as this compound and cis-pinic acid, have been used in conjunction with atmospheric box modeling to infer past atmospheric conditions, including ozone concentrations nerc.ac.ukcam.ac.uk. Changes in these ratios, influenced by varying ozone levels and other oxidants, can provide a proxy for reconstructing past atmospheric oxidative capacity and the intensity of biogenic precursor emissions nerc.ac.ukcam.ac.uk. Some analyses of Antarctic ice cores suggest that this compound concentrations may not exhibit significant temporal trends, unlike other markers, potentially reflecting different atmospheric transport or transformation pathways in the Southern Hemisphere acs.org.

Tracers for Aged α-Pinene Secondary Organic Aerosol

This compound is recognized as a significant oxidation product of α-pinene, a major monoterpene emitted by vegetation, particularly coniferous forests nih.govcore.ac.ukwhiterose.ac.uk. As α-pinene undergoes atmospheric oxidation through reactions with ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃), it forms a cascade of products, including semivolatile compounds like pinonaldehyde, this compound, and pinic acid nih.govcore.ac.ukcopernicus.org. These compounds contribute to the formation of secondary organic aerosol (SOA), a critical component of atmospheric particulate matter influencing air quality and climate nih.govwhiterose.ac.ukpnas.orgnih.gov.

This compound, along with cis-pinic acid and 3-methyl-1,2,3-butanetricarboxylic acid (3-MBTCA), are considered important tracers for α-pinene-derived SOA nih.govwhiterose.ac.ukcopernicus.orgpublish.csiro.au. While this compound and cis-pinic acid are often associated with earlier stages of α-pinene oxidation and shorter aging timescales, compounds like 3-MBTCA are indicative of more aged SOA whiterose.ac.ukpublish.csiro.au. The decrease in this compound concentrations during aging processes, such as aqueous-phase OH radical reactions, further supports its role as an indicator of early-stage SOA formation and subsequent atmospheric processing nih.gov. These tracers are valuable for identifying the contribution of biogenic emissions to ambient aerosol composition and for studying the chemical evolution of SOA in the atmosphere nih.govwhiterose.ac.uknih.govpublish.csiro.au.

Atmospheric Removal Processes and Sinks

The atmospheric fate of this compound is determined by various removal processes, primarily its degradation through gas-phase and aqueous-phase reactions with oxidants, and to a lesser extent, photolysis. Understanding these processes is crucial for accurately interpreting its presence and concentration in atmospheric samples and ice cores.

Comparative Analysis of Photolysis versus OH-Mediated Degradation Rates

The primary atmospheric removal mechanism for this compound is its reaction with hydroxyl (OH) radicals. Studies have determined the second-order rate constant for the this compound–OH reaction in the aqueous phase to be approximately (6.17 ± 1.07) × 10⁻¹² cm³·molecule⁻¹·s⁻¹ at standard conditions acs.org. Similar rate constants, on the order of 10⁹ to 10¹⁰ M⁻¹ s⁻¹ (equivalent to 10⁻¹² to 10⁻¹¹ cm³·molecule⁻¹·s⁻¹), have been reported for aqueous phase reactions with OH radicals nih.govcaltech.edu. These values indicate a relatively fast reaction rate, leading to an estimated atmospheric lifetime for this compound ranging from approximately 2.1 to 3.3 days under various environmental conditions acs.org. This relatively long lifetime, compared to its precursor α-pinene which has lifetimes on the order of minutes to hours pnas.orgresearchgate.net, allows for its significant transport and deposition in ice cores researchgate.netresearchgate.net.

Applications of Cis Dl Pinonic Acid in Advanced Organic Synthesis

Utility as a Chiral Synthon for Complex Molecular Architectures

The inherent chirality and densely functionalized structure of cis-DL-pinonic acid make it an attractive chiral synthon. Derived from α-pinene, which is part of the "natural chiral carbon pool," it offers a cost-effective and readily available starting material for stereoselective synthesis. calstate.edurug.nl The cyclobutane (B1203170) ring, substituted with both a carboxylic acid and a ketone group, provides multiple reaction sites for strategic chemical modifications. This allows chemists to construct intricate molecular frameworks with high degrees of stereochemical control, which is crucial in the synthesis of bioactive compounds and natural products. The pinene structure itself, characterized by a four-membered ring, is a precursor to molecules with interesting biological properties, making its derivatives like pinonic acid valuable in synthetic projects aimed at drug discovery. calstate.edu

Design and Development of Novel Molecular Scaffolds

The unique scaffold of this compound serves as a template for the design and synthesis of new classes of organic molecules. Its functional groups—a carboxylic acid and a ketone—can be selectively manipulated to build a diverse library of compounds. This strategic derivatization is a cornerstone of medicinal chemistry and materials science, where novel scaffolds are essential for discovering new therapeutic agents and functional materials. calstate.eduresearchgate.net

A primary route for modifying this compound involves the transformation of its carboxylic acid group into amides. This classic transformation is a reliable method for introducing a wide range of chemical functionalities into the molecule, thereby altering its physical, chemical, and biological properties. The synthesis typically proceeds via the activation of the carboxylic acid, often by converting it to an acyl chloride, followed by nucleophilic attack by a primary or secondary amine. calstate.edu

One research endeavor successfully synthesized two novel amide derivatives from cis-pinonic acid using benzylamine (B48309) and thiophene-2-ethylamine. calstate.edu The process involved an initial reaction with oxalyl chloride to form the intermediate acyl chloride, which was then reacted with the respective amine to yield the final amide products. calstate.edu These transformations were achieved with moderate to good yields. calstate.edu

Amine ReactantProductYield (%)
BenzylamineN-benzyl-2-(3-acetyl-2,2-dimethylcyclobutyl)acetamide50-58%
Thiophene-2-ethylamineN-(2-(thiophen-2-yl)ethyl)-2-(3-acetyl-2,2-dimethylcyclobutyl)acetamide50-58%

Table 1: Synthesis of Amide Derivatives from cis-Pinonic Acid. calstate.edu

The synthesis of such derivatives paves the way for screening new molecules for potential therapeutic effects, as amide functionalities are prevalent in many biologically active compounds. calstate.edu

Beyond amide synthesis, the chemical diversity of this compound derivatives can be significantly expanded by targeting its other functional group, the ketone. The presence of both a ketone and a carboxylic acid on the same scaffold allows for orthogonal chemical strategies, where one group can be modified while the other remains protected or unreactive.

Research has identified several potential pathways for further derivatization:

Wittig Reaction: The ketone functional group can be transformed into an alkene using a Wittig reaction. calstate.edu This introduces a carbon-carbon double bond, which can serve as a handle for numerous other transformations, such as hydrogenation, halogenation, or epoxidation.

Schiff Base Formation: Reaction of the ketone with a primary amine under mildly acidic conditions can form a Schiff base (or imine). calstate.edu This introduces a carbon-nitrogen double bond, creating another versatile functional group for subsequent synthetic steps.

These synthetic explorations demonstrate that the this compound scaffold is not limited to a single type of modification but is a platform from which a wide array of structurally diverse molecules can be generated. calstate.edu

Q & A

Q. How is cis-DL-Pinonic acid structurally characterized in academic research?

Structural elucidation of this compound typically employs a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra identify functional groups (e.g., ketone, carboxylic acid) and stereochemistry. For example, coupling constants in 1H NMR can confirm cis-configuration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, distinguishing it from isomers .
  • X-ray Crystallography : Resolves absolute configuration and crystal packing, critical for verifying stereochemical assignments .
  • Reference Databases : ChemIDplus and PubChem provide validated spectral data for cross-comparison .

Q. What are the established synthesis routes for this compound?

Common synthetic pathways include:

  • Ozonolysis of α-Pinene : Ozonolysis followed by reductive workup yields this compound. Reaction conditions (temperature, solvent) must be optimized to minimize side products like pinic acid .
  • Oxidation of Pinane Derivatives : Controlled oxidation using KMnO4 or O3, with strict monitoring of reaction kinetics to avoid over-oxidation .
  • Validation : Post-synthesis purity is confirmed via HPLC (≥95% purity) and comparative spectroscopy against reference standards .

Advanced Research Questions

Q. How do researchers address contradictions in reported atmospheric reaction rates of this compound?

Discrepancies in reaction kinetics (e.g., ozonolysis vs. OH-radical oxidation) arise from:

  • Experimental Variability : Differences in reactor design (flow vs. static chambers), oxidant concentrations, and humidity levels .
  • Analytical Limitations : Real-time detection (e.g., PTR-TOF-MS) may miss low-volatility products, skewing rate calculations .
  • Resolution Strategy : Meta-analyses of published data using systematic frameworks (e.g., PICO(T)) to isolate critical variables and standardize protocols .

Q. What methodological considerations are critical when designing oxidation experiments for this compound?

Key factors include:

  • Control of Variables : Stabilize temperature (±0.5°C) and relative humidity (RH ±2%) to ensure reproducibility .
  • Product Detection : Use complementary techniques (e.g., GC-MS for volatile products, LC-MS for secondary organic aerosols) .
  • Statistical Robustness : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in kinetic data .

Q. How can researchers reconcile discrepancies in the hygroscopicity of this compound aerosols across studies?

Q. What advanced frameworks guide hypothesis-driven research on this compound's environmental impact?

Researchers employ:

  • PICO(T) Framework :
  • Population : Atmospheric aerosols.
  • Intervention : Oxidation pathways (e.g., OH-radical vs. NO3-radical).
  • Comparison : Reactivity vs. other monoterpene oxidation products.
  • Outcome : Cloud condensation nuclei (CCN) activity.
  • Time : Long-term aging effects (hours to days) .
    • FINER Criteria : Ensure questions are feasible, novel, ethical, and relevant to climate modeling .

Methodological Resources

  • Data Validation : Cross-reference spectral data with ChemIDplus and NIST Chemistry WebBook .
  • Ethical Reporting : Adhere to RSC guidelines for detailing experimental protocols and statistical analyses .
  • Systematic Reviews : Use PRISMA frameworks to synthesize atmospheric chemistry studies .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.